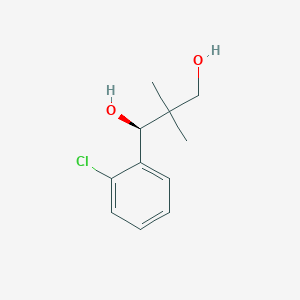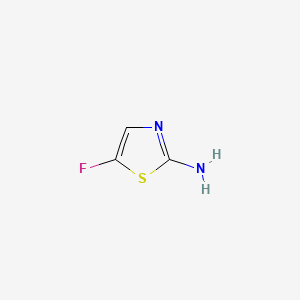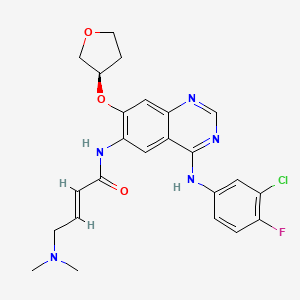
(1S)-1-(2-chlorophenyl)-2,2-dimethylpropane-1,3-diol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Asymmetric Reduction and Catalytic Activity
(1S)-1-(2-chlorophenyl)-2,2-dimethylpropane-1,3-diol has been explored for its application in asymmetric reduction processes. In the presence of this compound, NaBH4 and 2-chlorobenzoic acid reduced propiophenone to 1-phenylpropan-1-ol with significant enantiomeric excess, highlighting its utility in enantioselective syntheses. Furthermore, its combination with AlCl3/NaBH4 achieved even higher enantiomeric excess, demonstrating its potential in asymmetric Meerwein-Ponndorf-Verley reductions. This showcases the compound's role in improving the efficiency and selectivity of chemical reactions, essential for producing optically active pharmaceuticals and chemicals (Hu Xianming & R. Kellogg, 2010).
Cytotoxic Activity and Potential CDK8 Kinase Inhibition
A study on metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives revealed notable anti-tumor activities, particularly as potential CDK8 kinase inhibitors. The compounds exhibited inhibitory actions on human colorectal carcinoma cells without affecting normal cells, suggesting their promise in colon cancer therapy. This finding underscores the compound's relevance in developing new therapeutic agents targeting specific cancer types, contributing to personalized medicine and oncology research (A. Aboelmagd et al., 2021).
Synthesis and Structural Analysis
(1S)-1-(2-chlorophenyl)-2,2-dimethylpropane-1,3-diol serves as a building block in synthesizing diverse chemical structures. Its utility is demonstrated in the synthesis of novel compounds with potential pharmacological activities, including anti-cancer properties. These synthetic applications highlight the compound's versatility in chemical synthesis, offering a pathway to create a wide array of derivatives for further biological and chemical evaluations (S. E. Rayes et al., 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
(1S)-1-(2-chlorophenyl)-2,2-dimethylpropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO2/c1-11(2,7-13)10(14)8-5-3-4-6-9(8)12/h3-6,10,13-14H,7H2,1-2H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVPERDYBIBNET-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C1=CC=CC=C1Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CO)[C@@H](C1=CC=CC=C1Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601220467 | |
| Record name | (1S)-1-(2-Chlorophenyl)-2,2-dimethyl-1,3-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601220467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(2-chlorophenyl)-2,2-dimethylpropane-1,3-diol | |
CAS RN |
133164-40-6 | |
| Record name | (1S)-1-(2-Chlorophenyl)-2,2-dimethyl-1,3-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133164-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S)-1-(2-Chlorophenyl)-2,2-dimethyl-1,3-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601220467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1311611.png)










